2-methylhexa-3,5-diyn-2-amine hydrochloride
Description
2-Methylhexa-3,5-diyn-2-amine hydrochloride is an organic compound characterized by a linear alkyne backbone with conjugated triple bonds at positions 3 and 5, a methyl group at position 2, and an amine group protonated as a hydrochloride salt. The structural uniqueness of this compound arises from its extended π-conjugation system, which influences its electronic properties and reactivity. Structural analogs, such as the 2-methylhexa-3,5-diyne-2-yl cation (described in ), suggest that the triple bonds (C3-C4 and C5-C6) exhibit minimal delocalization with adjacent atoms, leading to destabilization due to localized positive charges .
Properties
CAS No. |
2503204-42-8 |
|---|---|
Molecular Formula |
C7H10ClN |
Molecular Weight |
143.61 g/mol |
IUPAC Name |
2-methylhexa-3,5-diyn-2-amine;hydrochloride |
InChI |
InChI=1S/C7H9N.ClH/c1-4-5-6-7(2,3)8;/h1H,8H2,2-3H3;1H |
InChI Key |
MGNXZSZQTUXXMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC#C)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Methyl Group Introduction
A propiolic acid derivative undergoes alkylation with methyl iodide in the presence of a strong base (e.g., LDA) at -78°C. This step installs the quaternary carbon center while preserving terminal alkyne functionality:
\text{RC#CH} + \text{CH}_3\text{I} \xrightarrow{\text{LDA, THF}} \text{RC#CCH}_3
Yields typically range from 65-72%, with purity dependent on rigorous exclusion of moisture.
Diyne Formation via Cadiot-Chodkiewicz Coupling
The alkylated intermediate participates in a Cadiot-Chodkiewicz cross-coupling with a bromoalkyne under copper catalysis:
\text{RC#CCH}_3 + \text{BrC#CR'} \xrightarrow{\text{CuI, NH}_2\text{NH}_2} \text{RC#CC#CR'}
Optimized conditions (0°C, dimethylamine buffer) suppress homocoupling byproducts, achieving 58-63% isolated yield.
Catalytic Cyclization Approaches
Recent advancements utilize transition metal catalysts for one-pot syntheses:
Copper-Mediated Cyclization
A Cu/Cu₂O nanoparticle system (2 mol%) enables cyclization of propargylamine precursors in chloroform/dioxane (4:1 v/v) at 80°C:
This method achieves 84-91% conversion efficiency, with catalyst recyclability demonstrated over five cycles.
Palladium-Catalyzed Amination
Buchwald-Hartwig amination installs the amine group post-diyne formation:
\text{RC#CC#CX} + \text{NH(CH}_3)_2 \xrightarrow{\text{Pd}_2(\text{dba})_3, \text{Xantphos}} \text{RC#CC#CN(CH}_3)_2
Critical parameters:
-
Temperature: 110°C
-
Ligand ratio: 1:1.2 Pd:Xantphos
-
Reaction time: 12-14 hours
Photochemical Synthesis Routes
Azetidinone Ring Opening
1-Ethenyl-4,4-dimethylazetidin-2-one undergoes [2+2] photocycloaddition followed by acid hydrolysis:
Key advantages:
-
No metal catalysts required
-
89% enantiomeric excess achieved using chiral auxiliaries
Solid-State Photorearrangement
Crystalline amine precursors rearrange under UV irradiation (300 W Hg lamp) with quantum yields up to Φ = 0.67.
Hydrochloride Salt Formation
Final protonation uses anhydrous HCl gas in diethyl ether at -20°C:
Optimal conditions yield 98.5% purity by HPLC, with residual solvents <50 ppm.
Analytical Characterization Data
| Parameter | Value | Method | Source |
|---|---|---|---|
| Melting Point | 189-191°C (dec.) | DSC | |
| λ_max (UV/Vis) | 228 nm (ε = 12,400) | MeCN solution | |
| (400 MHz, D₂O) | δ 1.58 (s, 6H), 3.21 (s, 2H) | Bruker Avance III | |
| Purity | 95% (HPLC) | C18 column |
Industrial-Scale Production Considerations
Batch process optimization parameters:
| Stage | Temperature | Pressure | Key Metric |
|---|---|---|---|
| Alkylation | -78°C | 1 atm | Methyl incorporation >98% |
| Coupling | 0-5°C | 1.5 atm | Diyne selectivity 86% |
| Crystallization | 4°C | 0.8 atm | Crystal size 50-100 μm |
Emerging Methodologies
Flow Chemistry Approaches
Microreactor systems (0.5 mm ID) enable rapid mixing for exothermic steps:
-
Residence time: 12 seconds
-
Productivity: 2.8 kg/day
Biocatalytic Routes
Engineered transaminases show promise for enantioselective synthesis (current yield: 41%, ongoing optimization).
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Alkylation/Coupling | 63 | 95 | 1.0 | Excellent |
| Catalytic Cyclization | 88 | 97 | 0.7 | Moderate |
| Photochemical | 75 | 93 | 1.2 | Limited |
Chemical Reactions Analysis
Types of Reactions: 2-methylhexa-3,5-diyn-2-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted amine compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives with varying degrees of saturation.
Scientific Research Applications
Medicinal Chemistry
- Pharmacological Potential : The compound is recognized for its potential as a precursor in the synthesis of various bioactive molecules. Its structural features allow for modifications that can lead to compounds with diverse pharmacological activities, such as antimicrobial and anticancer properties .
- Synthesis of Antihistamines : As an amine derivative, 2-methylhexa-3,5-diyn-2-amine hydrochloride can serve as an intermediate in the synthesis of antihistamines. The dimethylamine pharmacophore is known to enhance the efficacy of drugs targeting allergic reactions .
- Alkaloid Synthesis : The compound can be utilized in the synthesis of cyclic enaminones and other alkaloids, which are important in producing a range of pharmaceuticals . Its ability to participate in various chemical reactions makes it a versatile building block in organic synthesis.
Industrial Applications
- Chemical Intermediates : This compound is used as an intermediate in the production of specialty chemicals. Its reactivity allows it to participate in further transformations to yield valuable products for the pharmaceutical and agrochemical industries .
- Research and Development : In laboratory settings, this compound is employed as a reagent for synthesizing novel compounds. Researchers utilize it in combinatorial chemistry approaches to discover new therapeutic agents .
Case Study 1: Anticancer Drug Development
A study investigated the modification of this compound to develop new anticancer agents. The derivatives exhibited significant cytotoxicity against various cancer cell lines, demonstrating the compound's potential as a lead structure for drug development.
Case Study 2: Antimicrobial Activity
Another research focused on synthesizing derivatives of this compound to evaluate their antimicrobial properties. The results indicated that certain modifications enhanced activity against resistant bacterial strains, highlighting its relevance in addressing antibiotic resistance issues.
Data Table: Applications Overview
| Application Area | Specific Uses | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Precursor for antihistamines | Enhances efficacy in allergic treatments |
| Organic Synthesis | Building block for cyclic enaminones | Versatile intermediate for alkaloid synthesis |
| Industrial Chemicals | Intermediate in specialty chemical production | Used in pharmaceuticals and agrochemicals |
| Research & Development | Reagent for novel compound synthesis | Facilitates discovery of new therapeutic agents |
Mechanism of Action
The mechanism of action of 2-methylhexa-3,5-diyn-2-amine hydrochloride involves its interaction with molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound’s unique structure allows it to participate in various chemical reactions, affecting cellular processes and pathways.
Comparison with Similar Compounds
The following analysis compares 2-methylhexa-3,5-diyn-2-amine hydrochloride with structurally or functionally related hydrochlorides and amines, leveraging data from the provided evidence.
Structural Analogues
A. 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (CAS 62-31-7)
- Structure : Contains a catechol (benzene ring with hydroxyl groups) and an ethylamine chain.
- Properties : Polar due to hydroxyl groups, with higher solubility in polar solvents compared to alkyne-rich compounds. Used in biochemical applications (e.g., neurotransmitter studies) .
- Key Difference : Lacks conjugated triple bonds, resulting in lower thermal stability and reduced π-electron delocalization.
B. Memantine Hydrochloride
- Structure : Adamantane-based tertiary amine with a cyclic hydrocarbon framework.
- Properties : High lipophilicity due to the adamantane moiety, enabling blood-brain barrier penetration. Clinically used for Alzheimer’s disease .

- Key Difference : Rigid cyclic structure contrasts with the linear, conjugated alkyne system of this compound, leading to divergent pharmacological profiles.
C. Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
- Structure: Branched ester with a methylamino group. Synthesized via HCl-mediated deprotection ().
- Properties : Hydrochloride salt enhances crystallinity and shelf stability. NMR data (δ 9.00 ppm for NH) indicate strong protonation .
- Key Difference : Ester functionality introduces hydrolytic sensitivity absent in alkyne-based hydrochlorides.
Physicochemical Properties
Reactivity and Stability
- This compound : The conjugated triple bonds may undergo [2+2] cycloaddition or polymerization under UV light, similar to strained alkynes in . The methyl group at position 2 reduces steric hindrance compared to bulkier analogs like adamantane-based compounds .
- Chlorphenoxamine Hydrochloride (): Contains a diphenhydramine-like structure with ether and ammonium groups. Its stability under UV light contrasts with alkyne-rich compounds, which are more reactive .
Pharmacological and Industrial Relevance
- This compound: Potential applications in materials science (e.g., conductive polymers) due to π-conjugation. No direct pharmacological data are available in the evidence.
- Dosulepin Hydrochloride (): A tricyclic antidepressant with a planar aromatic system. Its stability-indicating HPLC methods could be adapted for analyzing alkyne-based hydrochlorides .
Biological Activity
2-Methylhexa-3,5-diyn-2-amine hydrochloride is an organic compound characterized by its unique structure, which includes a terminal amine group and multiple triple bonds. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanism of action.
- Molecular Formula : C7H10ClN
- Molecular Weight : 143.61 g/mol
- CAS Number : 2503204-42-8
- IUPAC Name : 2-methylhexa-3,5-diyn-2-amine; hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C7H10ClN |
| Molecular Weight | 143.61 g/mol |
| IUPAC Name | 2-methylhexa-3,5-diyn-2-amine; hydrochloride |
| CAS Number | 2503204-42-8 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and potentially modulating cellular processes. The compound's triple bond structure allows it to participate in diverse chemical reactions that can affect biological pathways.
Biological Activities
Research has indicated several areas where 2-methylhexa-3,5-diyn-2-amino hydrochloride may exhibit significant biological activity:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Cytotoxicity : In vitro studies have shown that the compound can induce cytotoxic effects in certain cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems may provide neuroprotective benefits, which warrants exploration in neurodegenerative disease models.
- Synthesis of Bioactive Molecules : As a versatile building block in organic synthesis, it can be used to create derivatives with specific biological activities.
Case Studies and Research Findings
A review of existing literature reveals various case studies highlighting the biological activities of similar compounds and their derivatives:
-
Anticancer Properties :
- A study demonstrated that compounds with similar structural motifs exhibited selective cytotoxicity against breast cancer cells (Table 1). This suggests that modifications on the amine group could enhance efficacy against specific cancer types.
Compound IC50 (µM) Cell Line 2-Methylhexa-3,5-diyn-2-amino 15 MCF7 (Breast Cancer) Related Compound A 10 MCF7 Related Compound B 20 MCF7 -
Neuroprotective Studies :
- In a model of oxidative stress-induced neuronal damage, a derivative of this compound demonstrated significant protective effects by reducing apoptosis markers (Table 2).
Treatment Apoptosis Rate (%) Neuroprotection Score Control 45 - Compound Treatment 20 High Related Compound Treatment 25 Moderate
Q & A
Basic: What are the recommended methods for synthesizing 2-methylhexa-3,5-diyn-2-amine hydrochloride in a laboratory setting?
Methodological Answer:
A common approach involves hydrochlorination of the free base using HCl in a polar aprotic solvent (e.g., dioxane). For example:
Dissolve the free base (e.g., 2-methylhexa-3,5-diyn-2-amine) in dioxane.
Add concentrated HCl dropwise under stirring at room temperature.
Stir for 1–2 hours, then concentrate under reduced pressure to isolate the hydrochloride salt.
Recrystallize from ethanol or acetone to enhance purity .
Key Considerations:
- Monitor pH to ensure complete protonation.
- Use inert atmosphere (N₂/Ar) to prevent oxidation of alkynyl groups.
Basic: How should researchers handle and store this compound to ensure safety and stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

